Rhoeadine

Natural product chemistry Alkaloid taxonomy Structure elucidation

Rhoeadine is the definitive chromatographic reference standard for LC-MS authentication of Papaver rhoeas, enabling regulatory-compliant botanical identification and differentiation from morphinan-rich P. somniferum. Its unique 3-benzazepine core—absent in protopine and aporphine alkaloids—eliminates false-positive antimicrobial hits, making it an essential negative control in natural product discovery. With a sharp melting point (222°C) and high optical rotation ([α]ᴰ²³ +235°), it is ideal for thermal analysis, chiral separation method development, and metabolic engineering studies of protopine O-dealkylase pathways. Sourced at up to 50% abundance in corn poppy, this standard ensures batch-to-batch reproducibility for demanding research applications.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 2718-25-4
Cat. No. B192271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhoeadine
CAS2718-25-4
Synonyms(5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl-[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine;  (8b)-8-Methoxy-16-methyl- 2,3:10,11-bis[methylenebis(oxy)]rheadan
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3
InChIInChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1
InChIKeyXRBIHOLQAKITPP-SBHAEUEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhoeadine (CAS 2718-25-4): A 3‑Benzazepine Isoquinoline Alkaloid for Targeted Natural Product Research


Rhoeadine (rheadine, CAS 2718‑25‑4, C₂₁H₂₁NO₆, MW 383.40) is a benzylisoquinoline alkaloid characterized by a distinctive 3‑benzazepine core that sets it apart from other isoquinoline alkaloids [1]. First isolated from Papaver rhoeas (corn poppy), rhoeadine serves as the prototype for a family of approximately 25 naturally occurring rhoeadine‑type alkaloids whose distribution is substantially confined to the genus Papaver . Its unique scaffold arises biosynthetically from protopine and contains two methylenedioxy groups, one methoxy group, and one N‑methyl group, contributing to a molecular architecture that is intermediate between tetrahydroberberine and phthalideisoquinoline groups [2].

Why Generic Rhoeadine Substitution by Other Papaver Alkaloids is Scientifically Unjustified


Despite sharing a common biosynthetic origin with protopine, aporphine, and protoberberine alkaloids, rhoeadine cannot be interchanged with these in‑class compounds. Structurally, rhoeadine possesses a unique 3‑benzazepine entity that is absent in protopine or aporphine alkaloids, leading to distinct physicochemical and biological properties [1]. This structural divergence translates into a melting point of 222 °C, in stark contrast to the 103‑105 °C of glaudine or the 240‑243 °C of rhoeagenine, which directly impacts handling and formulation requirements [2]. Furthermore, rhoeadine exhibits a markedly different antimicrobial profile: while extracts rich in the aporphine roemerine display potent antibacterial activity (MIC 1.22 μg/mL against S. aureus), rhoeadine‑type alkaloid fractions show no such activity, underscoring that bioactivity cannot be extrapolated across alkaloid classes [3].

Quantitative Differentiation of Rhoeadine (CAS 2718-25-4) from Closest Structural and Functional Analogs


Structural Scaffold Divergence: 3‑Benzazepine Core Distinguishes Rhoeadine from All Other Isoquinoline Alkaloids

Rhoeadine is the archetypal member of the rhoeadine alkaloids, a class defined by a 3‑benzazepine core. This structural feature is absent in all other major isoquinoline alkaloid classes, including protopine, aporphine, protoberberine, and morphinan types. The unique 3‑benzazepine scaffold arises from a biosynthetic divergence at protopine, where oxidative rearrangement yields the characteristic acetal/hemiacetal bridge [1]. This scaffold difference directly influences the compound's chemical behavior, including its acid‑catalyzed conversion to rhoeagenine (C₂₀H₁₉O₆N) via demethylation, a transformation not observed for protopine or aporphine analogs [2].

Natural product chemistry Alkaloid taxonomy Structure elucidation

Thermal Stability Differential: Rhoeadine Melting Point (222 °C) Compared with Rhoeadine‑Class Analogs

Rhoeadine exhibits a melting point of 222 °C, which is substantially higher than that of glaudine (103–105 °C) but lower than that of rhoeagenine (240–243 °C) [1][2]. This thermal property is critical for storage, formulation, and analytical method development. The observed difference correlates with the presence of the methylenedioxy and methoxy substituents on the rhoeadine scaffold, which influence intermolecular packing and hydrogen bonding [3].

Physicochemical characterization Compound handling Analytical reference standards

Biosynthetic Pathway Uniqueness: Protopine as the Exclusive Precursor to Rhoeadine

Radiolabeled feeding studies in Papaver rhoeas demonstrate that [13‑³H₂]‑protopine is incorporated into rhoeadine, establishing protopine as the direct biosynthetic precursor [1]. In contrast, aporphine alkaloids (e.g., roemerine, mecambrine) arise from a distinct branch of the benzylisoquinoline pathway that diverges earlier from (S)‑reticuline. This precursor specificity means that rhoeadine production is uniquely dependent on protopine availability and the expression of downstream tailoring enzymes (e.g., dioxygenases mediating O,O‑demethylenation) that are not involved in aporphine biosynthesis [2].

Biosynthesis Metabolic engineering Chemotaxonomy

Antimicrobial Activity Dichotomy: Rhoeadine‑Rich Extracts Lack Potency Observed with Roemerine‑Rich Extracts

Alkaloid extracts from different Papaver rhoeas chemotypes show a clear activity divide. Samples rich in rhoeadine‑type alkaloids (P1, P2, P4, P6, P7) exhibit no significant antimicrobial activity, whereas samples P8 and P9, which contain roemerine (an aporphine) as the major alkaloid, display potent antibacterial activity against S. aureus with MIC values of 1.22 μg/mL and 9.7 μg/mL, respectively [1]. This demonstrates that the rhoeadine scaffold does not confer the antibacterial properties seen in aporphine analogs.

Antimicrobial screening Natural product bioactivity Chemotype comparison

Chemotaxonomic Marker Specificity: Rhoeadine as the Predominant Alkaloid in Papaver rhoeas

Rhoeadine represents up to 50% of the total isoquinoline alkaloid content in Papaver rhoeas aerial parts, whereas it is a minor or undetectable constituent in closely related Papaver species like P. somniferum (opium poppy) [1]. In a comprehensive study of Turkish and Cypriot P. rhoeas samples, 7 of 11 samples (64%) contained exclusively rhoeadine‑type alkaloids as the major alkaloid class, while only 2 samples (18%) were dominated by aporphine alkaloids [2]. This high prevalence and specificity make rhoeadine an essential analytical marker for authenticating P. rhoeas material and distinguishing it from other Papaver species.

Chemotaxonomy Species authentication Phytochemical profiling

Precision Application Scenarios for Rhoeadine (CAS 2718-25-4) in Scientific and Industrial Settings


Analytical Reference Standard for Papaver rhoeas Authentication and Quality Control

Due to its high abundance (up to 50% of total alkaloids) and species‑specific distribution in Papaver rhoeas, rhoeadine is an indispensable chromatographic reference standard for HPLC and LC‑MS based authentication of P. rhoeas botanical material [1]. Its use enables precise discrimination from morphinan‑rich P. somniferum and ensures regulatory compliance in herbal product manufacturing [2].

Probe for Elucidating Protopine‑Derived Benzazepine Biosynthesis

Rhoeadine serves as a pathway‑specific end‑product probe for investigating the conversion of protopine to 3‑benzazepine scaffolds [1]. Researchers studying alkaloid metabolic engineering can use isotopically labeled rhoeadine or monitor its accumulation as a readout for protopine O‑dealkylase (PODA) and related dioxygenase activities [2].

Negative Control for Antimicrobial Screening of Papaver Alkaloids

Given the documented lack of antimicrobial activity in rhoeadine‑type alkaloid fractions compared with the potent activity of roemerine (MIC 1.22 μg/mL against S. aureus), pure rhoeadine can serve as a chemically defined negative control when evaluating structure‑activity relationships among Papaver alkaloids [1]. This helps eliminate false‑positive hits in natural product antimicrobial discovery campaigns.

Reference Compound for Physicochemical Method Development and Validation

With a well‑defined melting point (222 °C) and distinct optical rotation ([α]ᴰ²³ +235° in CHCl₃), rhoeadine provides a robust physicochemical reference for developing and validating thermal analysis methods, chiral separation protocols, and solubility models in alkaloid research [1].

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